

Physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B555757

[Get Quote](#)

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid

Introduction: **(R)-2-Methylpyrrolidine-2-carboxylic acid** is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, which features a quaternary stereocenter at the C2 position, is similar to the amino acid proline but with an additional methyl group.^{[1][2]} This unique stereochemistry is pivotal to its biological activity and its application as a chiral auxiliary in asymmetric synthesis.^{[1][2]} Often supplied as a hydrochloride salt to enhance its stability and solubility, this compound is of significant interest to researchers in drug development, particularly for targeting neurological conditions.^{[1][2]}

General Information and Identifiers

(R)-2-Methylpyrrolidine-2-carboxylic acid and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride form is common for commercial and laboratory use.

Identifier	(R)-2-Methylpyrrolidine-2-carboxylic acid (Free Base)	(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (HCl Salt)
IUPAC Name	(2R)-2-methylpyrrolidine-2-carboxylic acid	(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1]
Synonyms	(S)-2-Methylpyrrolidine-2-carboxylic acid, (R)-2-Methylproline, d-a-methylproline[3][4]	(R)-2-Methylpyrrolidine-2-carboxylic acid HCl
CAS Number	42856-71-3[3][4]	123053-48-5[1][2][5][6][7]
Molecular Formula	C ₆ H ₁₁ NO ₂ [3][4]	C ₆ H ₁₂ ClNO ₂ [1][2][5][6][7]
Molecular Weight	129.16 g/mol [3][4]	165.62 g/mol [1][2][6][7]
SMILES	OC([C@@]1(C)NCCC1)=O[4]	C[C@@]1(CCCN1)C(=O)O.Cl[2][6][7]
InChI	InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)[3]	InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[1][2]
InChIKey	LWHHAVWYGIBIEU-UHFFFAOYSA-N[3]	YWPABDPNGQMUFH-FYZOBXCZSA-N[1][6]

Physical Properties

The physical characteristics of **(R)-2-Methylpyrrolidine-2-carboxylic acid** hydrochloride make it suitable for a variety of laboratory applications.

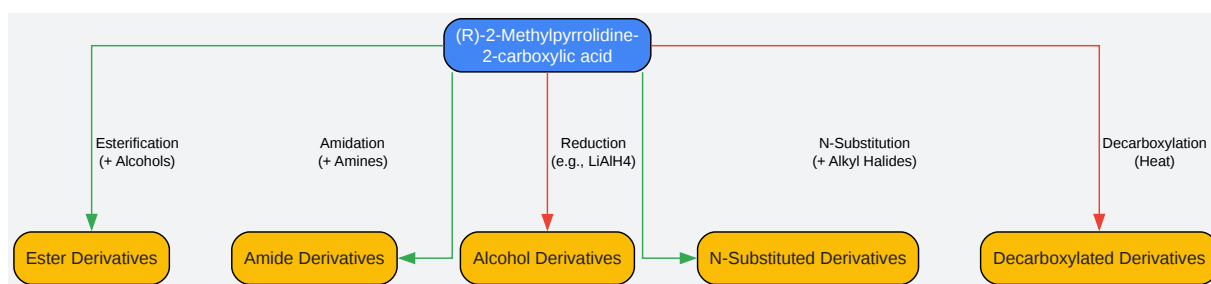
Property	Value
Appearance	White to off-white or beige crystalline solid or powder.[2]
Melting Point	Approximately 340°C.[2]
Solubility	Demonstrates high solubility in polar solvents, particularly water.[1] The hydrochloride salt form significantly enhances its aqueous solubility.[1] It is also soluble in common organic solvents.[2]
Storage Conditions	Stable under inert atmosphere.[2] Should be stored at room temperature, away from moisture.[2][8][9] Some suppliers recommend storage at 2-8°C.[5][7]
Purity	Typically available with a purity of ≥95% or ≥97%, as determined by HPLC.[2][4][7]

Chemical Properties and Reactivity

The compound's reactivity is primarily dictated by its carboxylic acid and secondary amine functional groups. It can participate in a range of chemical transformations.

- **Stability:** The compound is stable under an inert atmosphere.[2] Thermal analysis using TGA-DSC can be employed to understand its decomposition patterns at elevated temperatures.[1]
- **Reactivity:** As a bifunctional molecule, it can undergo various reactions:
 - **Esterification:** The carboxylic acid group can react with alcohols to form the corresponding esters, a common step for creating more complex derivatives.[2]
 - **Amidation:** Reaction with amines leads to the formation of amides, allowing for further functionalization.[2]
 - **Reduction:** The carboxylic acid can be reduced to an alcohol or amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

- Oxidation: The compound can be oxidized to yield oxo derivatives with oxidizing agents such as potassium permanganate.[1]
- N-Substitution: The secondary amine in the pyrrolidine ring can engage in substitution reactions with agents like alkyl halides or acyl chlorides.[1]
- Decarboxylation: Under specific conditions, the molecule may lose carbon dioxide to produce derivatives with different biological profiles.[2]



[Click to download full resolution via product page](#)

Caption: General chemical reactivity pathways for **(R)-2-Methylpyrrolidine-2-carboxylic acid**.

Experimental Protocols

Asymmetric Synthesis from (S)-Proline

This protocol outlines a multi-step synthesis to produce the target compound, leveraging a chiral precursor to establish the desired stereochemistry.[10]

Step 1: Synthesis of Azetidinone Intermediate

- Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in 100 mL of acetonitrile.
- Add 30 g of magnesium sulfate to the suspension.
- Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 2 days.
- Filter the mixture and wash the collected solid with ethyl acetate.

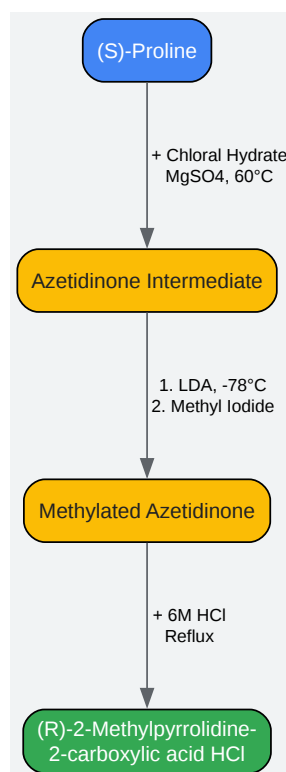
- Combine the organic phases and concentrate under reduced pressure.
- Dissolve the resulting residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate again.
- Recrystallize the crude product from ethanol to yield the pure azetidinone intermediate.[\[10\]](#)

Step 2: Methylation of the Azetidinone Intermediate

- Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in 30 mL of THF and cool to -78°C.
- Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.
- After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
- Allow the reaction to warm to -30°C over a 2-hour period.
- Quench the reaction with water, allow it to warm to room temperature, and extract the mixture with chloroform.[\[10\]](#)

Step 3: Hydrolysis to **(R)-2-Methylpyrrolidine-2-carboxylic acid** hydrochloride

- Add the methylated intermediate (430 mg, 1.66 mmol) to 5 mL of 6M HCl.
- Heat the mixture at reflux for 3 hours.
- Concentrate the solution under reduced pressure.
- Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[\[10\]](#)



[Click to download full resolution via product page](#)

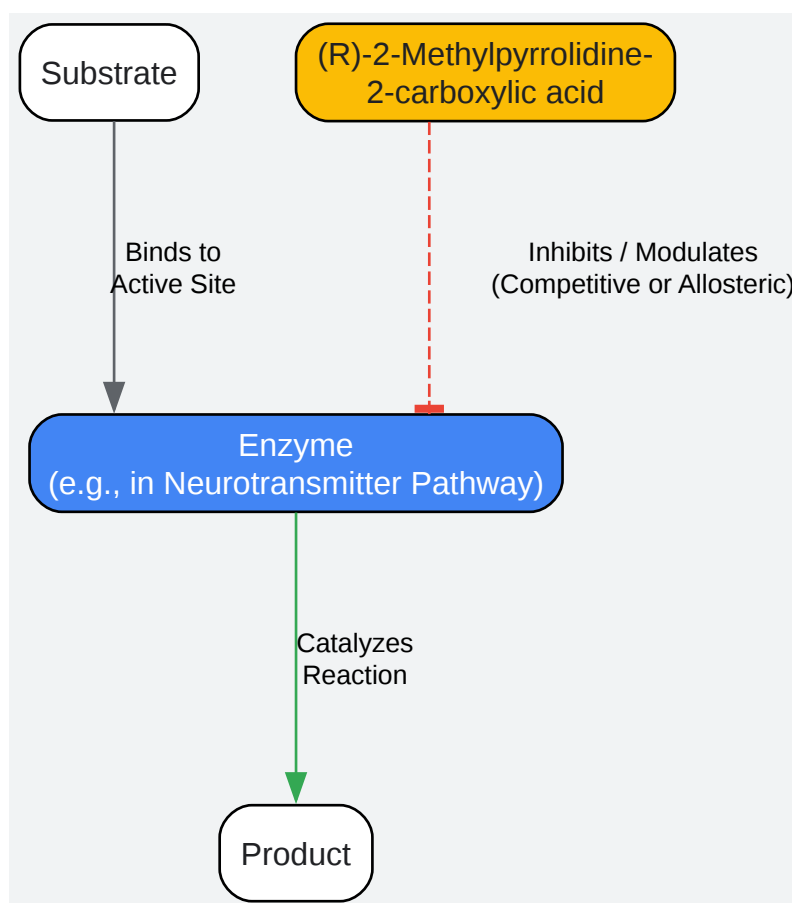
Caption: Workflow for the asymmetric synthesis of the target compound from (S)-proline.

Biological Activity and Applications

The distinct structure and chirality of **(R)-2-Methylpyrrolidine-2-carboxylic acid** make it a valuable compound in pharmacological research and synthetic chemistry.

- **Pharmaceutical Building Block:** It serves as a key chiral building block for synthesizing pharmaceuticals.^{[1][2]} Its primary area of investigation is in developing treatments for neurological disorders, where it may be incorporated into more complex active pharmaceutical ingredients.^{[1][2]}
- **Enzyme Modulation:** The biological activity is linked to its potential to modulate enzymatic pathways.^{[1][2]} Research suggests it may act as an inhibitor or modulator of enzymes involved in neurotransmitter regulation.^{[1][2]} Its specific (R)-configuration is crucial for selective interactions with the chiral binding sites of biological targets like enzymes.^{[1][2]}

- **Asymmetric Synthesis:** Beyond its direct biological applications, it is used as a chiral auxiliary or catalyst in asymmetric synthesis.[1][2] This allows for the production of other enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active.[1]
- **Peptide Synthesis:** Due to its structural similarity to proline, it can be used as a building block in the synthesis of unique peptides (peptidomimetics) that have specific biological roles or therapeutic effects.[1][2]



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the compound's potential role as an enzyme modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]
- 2. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. 2-Methylpyrrolidine-2-carboxylic acid | C₆H₁₁NO₂ | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 123053-48-5[(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride]BLD Pharm [bldpharm.com]
- 9. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555757#physical-and-chemical-properties-of-r-2-methylpyrrolidine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com